molecular formula C10H12N2 B1625790 3-methyl-2-pyridin-2-yl-butyronitrile CAS No. 32081-58-6

3-methyl-2-pyridin-2-yl-butyronitrile

Cat. No.: B1625790
CAS No.: 32081-58-6
M. Wt: 160.22 g/mol
InChI Key: AXKIKQXQOGBGKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-2-pyridin-2-yl-butyronitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a nitrile group (-CN) attached to a butane chain, which is further substituted with a pyridine ring at the second position and a methyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-pyridin-2-yl-butyronitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-bromopyridine with 3-methyl-2-butanone in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired nitrile compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-pyridin-2-yl-butyronitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are commonly used.

    Substitution: Electrophilic reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions on the pyridine ring.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted pyridine derivatives, depending on the electrophile used.

Scientific Research Applications

3-methyl-2-pyridin-2-yl-butyronitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.

    Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-methyl-2-pyridin-2-yl-butyronitrile depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile, participating in various chemical reactions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-(pyridin-2-yl)butanenitrile: Similar structure but with different substitution pattern.

    3-Methyl-2-(pyridin-3-yl)butanenitrile: Pyridine ring substituted at a different position.

    3-Methyl-2-(pyridin-4-yl)butanenitrile: Pyridine ring substituted at the fourth position.

Uniqueness

3-methyl-2-pyridin-2-yl-butyronitrile is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems. The position of the pyridine ring and the methyl group can affect the compound’s electronic properties and steric interactions, making it distinct from other similar compounds.

Properties

CAS No.

32081-58-6

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

3-methyl-2-pyridin-2-ylbutanenitrile

InChI

InChI=1S/C10H12N2/c1-8(2)9(7-11)10-5-3-4-6-12-10/h3-6,8-9H,1-2H3

InChI Key

AXKIKQXQOGBGKD-UHFFFAOYSA-N

SMILES

CC(C)C(C#N)C1=CC=CC=N1

Canonical SMILES

CC(C)C(C#N)C1=CC=CC=N1

Origin of Product

United States

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